Potency vs. Truncated Analogs
MLCK (480-501) achieves a Ki of 25 nM against Ca2+/calmodulin-independent MLCK, which is approximately 80- to 120-fold more potent than truncated analogs from the same region. Specifically, peptide 493-512 exhibits a Kiapp of 2 μM, and peptide 493-504 exhibits a Kiapp of 3 μM [1]. This potency gap arises because residues 480-501 encompass both the pseudosubstrate and calmodulin-binding regions required for high-affinity active site engagement, whereas the shorter peptides lack critical binding determinants [1].
| Evidence Dimension | Inhibitory Potency (Ki / Kiapp) |
|---|---|
| Target Compound Data | Ki = 25 nM |
| Comparator Or Baseline | Peptide 493-512: Kiapp = 2 μM; Peptide 493-504: Kiapp = 3 μM |
| Quantified Difference | 80-fold more potent than 493-512; 120-fold more potent than 493-504 |
| Conditions | Ca2+/calmodulin-independent 61 kDa MLCK fragment; competitive with ATP and 20 kDa myosin light chain |
Why This Matters
The 25 nM Ki of MLCK (480-501) enables complete MLCK inhibition at lower peptide concentrations, reducing off-target effects and conserving peptide material in biochemical assays.
- [1] Ikebe M. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site. Biochem Biophys Res Commun. 1990;168(2):714-720. doi:10.1016/0006-291x(90)92380-i View Source
